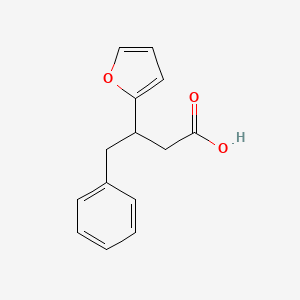

3-(呋喃-2-基)-4-苯基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

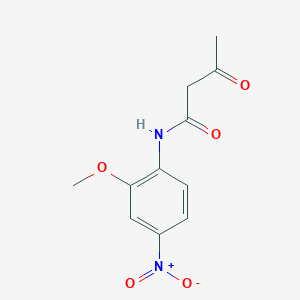

3-(Furan-2-yl)-4-phenylbutanoic acid is a compound that features both a furan ring and a phenyl group attached to a four-carbon butanoic acid chain. While the provided papers do not directly discuss this specific compound, they do provide insights into related furan and phenyl-containing compounds, which can help infer some of the properties and synthesis methods that might be applicable to 3-(Furan-2-yl)-4-phenylbutanoic acid.

Synthesis Analysis

The synthesis of furan-containing compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4-((furan-2-ylmethyl)amino)benzoic acid involves a two-step reaction, as described in one of the papers . Similarly, the synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones is achieved through a sequential halolactonization-hydroxylation reaction . These methods suggest that the synthesis of 3-(Furan-2-yl)-4-phenylbutanoic acid might also require a multi-step process, potentially starting with a furan-2-yl precursor and introducing the phenyl group through subsequent reactions.

Molecular Structure Analysis

The molecular structure of furan-containing compounds can be elucidated using techniques such as X-ray diffraction, as demonstrated in the papers . These techniques allow for the determination of the stereochemistry and confirmation of the molecular configuration. Density functional theory (DFT) calculations are also used to predict and compare molecular structures, which can be validated against experimental data .

Chemical Reactions Analysis

Furan compounds can undergo various chemical reactions, including electrophilic cyclization to form dihalogenated furan-2(5H)-ones . The reactivity of the furan ring and the presence of other functional groups, such as the phenyl group, can influence the types of reactions that 3-(Furan-2-yl)-4-phenylbutanoic acid can participate in. For example, the presence of a phenyl group can enable reactions typical of aromatic compounds, such as palladium-catalyzed coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-containing compounds can be inferred from spectroscopic data, such as NMR and IR spectroscopy . These techniques provide information on the functional groups present and their chemical environment. The molecular electrostatic potential and frontier molecular orbitals, investigated using DFT, can reveal additional physicochemical properties, such as reactivity and stability .

科学研究应用

1. 含四唑衍生物

与3-(呋喃-2-基)-4-苯基丁酸相关的分子4-氨基-3-苯基丁酸已被用于制备含四唑的衍生物。这个过程涉及用四唑-1-基片段替换末端氨基,展示了其在创造专门化学化合物方面的潜力 (Putis, Shuvalova, & Ostrovskii, 2008)。

2. 合成双活化硝基烯

对3-(呋喃-2-基)-丙-2-烯醛的缩合研究,这些结构与3-(呋喃-2-基)-4-苯基丁酸相关,已导致双活化硝基烯的产生。这些化合物在化学合成和材料科学中具有潜在应用 (Baichurin et al., 2019)。

3. 转化为二芳基呋喃羧酸酯

一项研究描述了从a-芳基亚甲基-7-氧代苯基丁酸甲酯形成非对称2,5-二芳基呋喃-3-羧酸甲酯的过程,突显了呋喃衍生物在有机合成中的灵活性 (Reddy, Salahuddin, Neelakantan, & Iyengar, 2002)。

4. 烷基呋喃衍生物的制备

酮类化合物4-苄氧基-1-(呋喃-3'-基)戊-1-酮和4-苄氧基-1-(呋喃-3'-基)丁-1-酮是使用一个与3-(呋喃-2-基)-4-苯基丁酸衍生物的合成和修饰相关的过程制备的 (Dimitriadis & Massy-Westropp, 1984)。

5. 新聚合物的开发

具有噻吩基苯胺和呋喃基苯胺骨架的新型混合聚合物的合成,这可能与3-(呋喃-2-基)-4-苯基丁酸的结构特性相关,展示了在材料科学中的潜在应用 (Baldwin et al., 2008)。

6. 磺酮基呋喃衍生物的制备

使用磺酮基策略制备2,4-二取代呋喃衍生物展示了呋喃化合物在有机合成中的多功能性,这可以推广到对3-(呋喃-2-基)-4-苯基丁酸的研究 (Haines et al., 2011)。

属性

IUPAC Name |

3-(furan-2-yl)-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-14(16)10-12(13-7-4-8-17-13)9-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHKVXLMSCXJQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387780 |

Source

|

| Record name | 3-(2-furyl)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)-4-phenylbutanoic acid | |

CAS RN |

92190-42-6 |

Source

|

| Record name | 3-(2-furyl)-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)

![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)